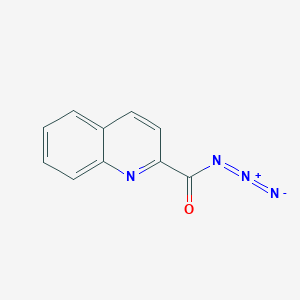

2-Quinolinecarbonyl azide

Description

Structure

3D Structure

Properties

CAS No. |

36802-74-1 |

|---|---|

Molecular Formula |

C10H6N4O |

Molecular Weight |

198.18 g/mol |

IUPAC Name |

quinoline-2-carbonyl azide |

InChI |

InChI=1S/C10H6N4O/c11-14-13-10(15)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H |

InChI Key |

TUYLKADVNBJYCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Quinolinecarbonyl Azide: Mechanistic Pathways and Experimental Protocols

Executive Summary

The synthesis of 2-quinolinecarbonyl azide (also known as quinaldic acid azide) from quinoline-2-carboxylic acid is a critical transformation in the synthesis of complex heterocyclic scaffolds, peptidomimetics, and pharmaceutical intermediates[1][2]. As an acyl azide, this compound serves as a highly reactive electrophile in peptide coupling and as a direct precursor to 2-aminoquinolines via the Curtius rearrangement[3].

This technical guide critically evaluates the synthetic routes available for this transformation, emphasizing the causality behind reagent selection, thermodynamic control, and safety protocols. By contrasting the traditional acid chloride activation method with the modern diphenylphosphoryl azide (DPPA) protocol, researchers can establish self-validating, high-yield workflows tailored to their specific scale and downstream requirements.

Mechanistic Rationale & Pathway Selection

The conversion of a stable carboxylic acid to an energy-rich acyl azide requires the activation of the carboxylate carbon to facilitate nucleophilic attack by the azide anion ( N3− )[3]. For quinoline-2-carboxylic acid, the presence of the basic quinoline nitrogen introduces a unique variable: acidic activation methods can lead to protonation of the heterocycle, complicating solubility and requiring stoichiometric adjustments of base.

The DPPA-Mediated Route (Shioiri-Ninomiya-Yamada Method)

Developed in 1972, the use of diphenylphosphoryl azide (DPPA) has become the gold standard for acyl azide synthesis[4]. When quinoline-2-carboxylic acid is treated with DPPA and a non-nucleophilic base (e.g., triethylamine), the base deprotonates the carboxylic acid. The resulting quinaldate anion attacks the phosphorus atom of DPPA, displacing the azide ion to form a highly electrophilic mixed phosphoric-carboxylic anhydride[5]. The transiently released azide anion immediately attacks the activated carbonyl carbon, expelling diphenyl phosphate as a stable leaving group to yield 2-quinolinecarbonyl azide[4][5].

Causality & Advantage: This method is highly preferred because it operates under mild, nearly neutral conditions, preventing the protonation of the quinoline ring. Furthermore, it avoids the generation of corrosive byproducts (like HCl or SO2 ) associated with thionyl chloride or oxalyl chloride[4].

The Acid Chloride & Mixed Anhydride Routes

Alternatively, quinoline-2-carboxylic acid can be converted to quinoline-2-carbonyl chloride using oxalyl chloride and a catalytic amount of DMF[5]. The isolated acid chloride is then treated with aqueous sodium azide ( NaN3 ). A milder variation involves reacting the acid with ethyl chloroformate to form a mixed anhydride, which is subsequently quenched with NaN3 [6].

Causality & Limitation: While the acid chloride route uses inexpensive reagents, the intermediate is highly moisture-sensitive. The generation of HCl necessitates careful buffering to prevent the formation of the quinoline hydrochloride salt, which can trap the product in the aqueous phase during workup.

Figure 1: Divergent synthetic pathways for the generation of 2-quinolinecarbonyl azide.

Comparative Analysis of Synthetic Routes

To optimize the workflow, the following table summarizes the quantitative and qualitative metrics of the three primary synthetic strategies.

| Metric | DPPA Method | Acid Chloride Method | Mixed Anhydride Method |

| Reagents | DPPA, Et3N , Toluene/DMF | (COCl)2 , NaN3 , DCM/Acetone | Ethyl chloroformate, Et3N , NaN3 |

| Intermediate | Mixed Phosphoric Anhydride | Acyl Chloride | Alkyl-Acyl Mixed Anhydride |

| Reaction Time | 2 - 4 hours | 4 - 6 hours (Two steps) | 3 - 5 hours |

| Typical Yield | 85% - 95% | 70% - 80% | 75% - 85% |

| Safety Profile | High (Avoids handling raw NaN3 ) | Low (Risk of hydrazoic acid gas) | Moderate |

| Scalability | Excellent for discovery scale | Better for multi-kilogram scale | Good, but requires cryogenic steps |

Experimental Methodologies

Protocol A: DPPA-Mediated Synthesis (Recommended Workflow)

This protocol relies on thermodynamic control to prevent the premature Curtius rearrangement of the product into an isocyanate[3][5].

Reagents:

-

Quinoline-2-carboxylic acid (1.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Triethylamine ( Et3N ) (1.2 equiv)

-

Anhydrous Toluene or DMF (0.1 M to 0.5 M concentration)

Step-by-Step Procedure:

-

Preparation: Suspend quinoline-2-carboxylic acid in anhydrous toluene under an inert argon atmosphere. Note: Toluene is preferred over DMF if the azide is to be directly heated for a subsequent Curtius rearrangement.

-

Base Addition: Add triethylamine dropwise at room temperature. Stir for 15 minutes until the solution becomes homogeneous, indicating the formation of the quinaldate triethylammonium salt.

-

Activation: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Azidation: Introduce DPPA dropwise over 10 minutes. Maintaining the temperature at 0 °C is critical to control the exothermic formation of the mixed anhydride.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 to 4 hours. Monitor the consumption of the starting material via TLC (typically using 1:1 EtOAc/Hexanes).

-

Workup: Quench the reaction by adding saturated aqueous NaHCO3 . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with cold water and brine to remove diphenyl phosphate and residual base.

-

Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C to yield 2-quinolinecarbonyl azide as a crystalline solid or viscous oil.

Figure 2: Mechanistic logic of the DPPA-mediated acyl azide formation.

Protocol B: Acid Chloride Route

Step-by-Step Procedure:

-

Chlorination: Suspend quinoline-2-carboxylic acid in anhydrous dichloromethane (DCM). Add 2 drops of anhydrous DMF.

-

Cool to 0 °C and add oxalyl chloride (1.5 equiv) dropwise. Stir for 2 hours at room temperature until gas evolution ( CO , CO2 , HCl ) ceases.

-

Concentration: Evaporate the DCM and excess oxalyl chloride under a vacuum to isolate the crude quinoline-2-carbonyl chloride.

-

Azidation: Dissolve the crude acid chloride in acetone and cool to 0 °C. Vigorously stir while adding a pre-cooled solution of sodium azide (1.5 equiv) in a minimum amount of water.

-

Workup: Stir for 1 hour at 0 °C. Dilute with cold water and extract with cold DCM. Wash with brine, dry over Na2SO4 , and evaporate strictly below 30 °C.

Safety and Thermodynamic Handling

Acyl azides are energetic molecules. While 2-quinolinecarbonyl azide is relatively stable at room temperature due to the conjugation provided by the quinoline ring, it remains thermally labile[3].

-

Thermal Hazard: Heating the isolated azide above 60–80 °C will trigger the Curtius rearrangement, extruding nitrogen gas ( N2 ) and forming 2-quinolyl isocyanate[3][5]. If this is not the intended reaction, strict temperature control during rotary evaporation (bath < 30 °C) is mandatory.

-

Chemical Hazard: When utilizing the acid chloride method, the reaction of NaN3 with acidic impurities can generate hydrazoic acid ( HN3 ), a highly toxic and explosive gas. The DPPA method inherently mitigates this risk by maintaining a basic environment ( Et3N )[4].

References

-

Syntheses of FDA Approved HIV Protease Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

-

Thiopeptide Antibiotics | Chemical Reviews Source: American Chemical Society (ACS Publications) URL:[Link]

-

Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents Source: SciSpace URL:[Link]

-

Acyl azide Source: Wikipedia URL:[Link]

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (PMC) URL:[Link]

Sources

- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acyl azide - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

solubility of 2-quinolinecarbonyl azide in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Quinolinecarbonyl Azide in Organic Solvents

Abstract

Introduction to 2-Quinolinecarbonyl Azide

2-Quinolinecarbonyl azide belongs to the class of organic compounds characterized by a quinoline ring system functionalized with a carbonyl azide group at the 2-position. The quinoline moiety, a fused benzene and pyridine ring system, is a common scaffold in many biologically active compounds and pharmaceuticals.[1][2] The carbonyl azide group is a versatile functional group in organic synthesis, often used in Curtius rearrangements to form isocyanates, which are precursors to ureas, carbamates, and amines.

The solubility of a compound is a critical physicochemical parameter that significantly influences its reactivity, bioavailability, and suitability for various applications in research and drug development.[3] Understanding the solubility of 2-quinolinecarbonyl azide is therefore essential for its effective use in synthesis, purification, and formulation.

Predicted Solubility Profile

Direct, empirically determined solubility data for 2-quinolinecarbonyl azide in a range of organic solvents is not extensively documented in scientific literature. However, by examining the general solubility trends of quinoline and its derivatives, an informed prediction of its solubility behavior can be made.

Quinoline itself is sparingly soluble in cold water but demonstrates good solubility in hot water and a wide array of organic solvents.[2][4] This is attributed to its aromatic and heterocyclic nature.[3] Generally, quinoline derivatives exhibit good solubility in common organic solvents such as ethanol, ether, chloroform, dichloromethane, and dimethyl sulfoxide (DMSO).[1][3][4]

The presence of the polar carbonyl azide group in 2-quinolinecarbonyl azide is expected to influence its solubility profile. While the quinoline core provides a degree of lipophilicity, the carbonyl azide group introduces polarity. This dual character suggests that 2-quinolinecarbonyl azide will likely be soluble in a range of polar aprotic and polar protic solvents. Its solubility in nonpolar solvents may be more limited.

Table 1: Predicted Qualitative Solubility of 2-Quinolinecarbonyl Azide in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to High | These solvents can effectively solvate both the polar carbonyl azide group and the aromatic quinoline ring. |

| Polar Protic | Ethanol, Methanol | Moderate to Good | Hydrogen bonding interactions between the solvent and the nitrogen atoms may enhance solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to Good | These solvents are effective for many organic compounds of intermediate polarity. |

| Ethers | THF, Diethyl Ether | Moderate | The ether oxygen can interact with the solute, but the overall polarity is lower than polar aprotic or protic solvents. |

| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic nature of these solvents will interact favorably with the quinoline ring, but they may not effectively solvate the polar azide group. |

| Nonpolar | Hexane, Heptane | Low | The significant difference in polarity between the solute and solvent is likely to result in poor solubility. |

Experimental Determination of Solubility

Given the absence of specific literature data, the empirical determination of solubility is a critical step for any researcher working with 2-quinolinecarbonyl azide. The following is a generalized and robust protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound in an organic solvent.[3]

Materials and Equipment

-

2-Quinolinecarbonyl Azide (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: A generalized workflow for the experimental determination of compound solubility.

Step-by-Step Protocol

-

Preparation of Calibration Curve:

-

Accurately weigh a small amount of 2-quinolinecarbonyl azide and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.[3]

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of decreasing concentrations.[3]

-

Analyze each standard using HPLC and plot the peak area (or height) against the concentration to construct a calibration curve.[3]

-

-

Sample Preparation for Solubility Measurement:

-

Equilibration:

-

Sample Processing:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a chemically compatible syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

-

Analysis and Calculation:

-

Analyze the diluted sample using the same HPLC method used for the calibration standards.

-

Determine the concentration of the dissolved compound in the diluted sample from the calibration curve.[3]

-

Calculate the solubility of 2-quinolinecarbonyl azide in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.[3]

-

Safety and Handling of 2-Quinolinecarbonyl Azide

Organic azides are energetic compounds and must be handled with extreme caution due to their potential to decompose explosively when subjected to heat, shock, or friction.[5][6][7]

Key Safety Considerations

-

Work on a Small Scale: Always use the smallest possible amount of the azide for your experiment.[6]

-

Avoid Heat and Friction: Do not heat organic azides unless necessary, and even then, with appropriate safety measures in place. Avoid grinding or scraping the solid material. Do not use metal spatulas; instead, use plastic or glass.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. For reactions with a higher risk of explosion, a blast shield should be used.[5]

-

Solvent Choice: Avoid using halogenated solvents like dichloromethane and chloroform in reactions with azides, as this can lead to the formation of explosive compounds.[7]

-

Waste Disposal: Azide-containing waste should be collected in a separate, clearly labeled waste container. Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[7]

Stability of Organic Azides

The stability of an organic azide is influenced by its molecular structure. A general rule of thumb is the "rule of six," which suggests that having at least six carbon atoms for each energetic functional group (like an azide) can render the compound relatively safer to handle.[6] Another guideline is the carbon-to-nitrogen ratio; the total number of nitrogen atoms should not exceed the number of carbon atoms.[6][7] For 2-quinolinecarbonyl azide (C₁₀H₆N₄O), the carbon-to-nitrogen ratio is 10:4, which is favorable. However, the presence of the carbonyl group adjacent to the azide can decrease its stability.[5] Therefore, it is crucial to treat this compound as potentially explosive and handle it with the utmost care at all times.

Conclusion

While specific quantitative data on the solubility of 2-quinolinecarbonyl azide is not widely published, this guide provides a strong predictive framework based on the known behavior of quinoline derivatives. The detailed experimental protocol outlined herein offers a reliable method for researchers to determine the solubility of this compound in their solvents of interest. The paramount importance of adhering to strict safety protocols when handling this and other organic azides cannot be overstated. By combining the predictive understanding of solubility with rigorous empirical determination and a steadfast commitment to safety, researchers can confidently and responsibly utilize 2-quinolinecarbonyl azide in their scientific endeavors.

References

- Mechotech.

- Benchchem. An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents.

- Wikipedia. Quinoline.

- Benchchem.

- Sinocure Chemical Group.

- ResearchGate. Preparation and Reactions of 2-azidoquinoline-3-carboxaldehyde with Primary Amines and Active Methylene Compounds.

- Fisher Scientific. SAFETY DATA SHEET - 8-Hydroxyquinoline-2-carboxylic acid.

- Luo, Q.

- Environmental Health and Safety. Azide Compounds.

- University of Pittsburgh. Safe Handling of Azides.

Sources

Theoretical Insights into the Reactivity of 2-Quinolinecarbonyl Azide: Mechanisms, Kinetics, and the Curtius Rearrangement

Executive Summary

The transformation of acyl azides into isocyanates via the Curtius rearrangement is a cornerstone reaction in organic synthesis and pharmaceutical development. For heteroaromatic systems like 2-quinolinecarbonyl azide , the proximity of the quinoline nitrogen introduces unique electronic and steric parameters that govern its reactivity. As a Senior Application Scientist, I have structured this whitepaper to dissect the theoretical underpinnings of this reactivity. By coupling Density Functional Theory (DFT) with self-validating experimental kinetic protocols, we can elucidate the causal relationships between molecular conformation, transition state dynamics, and macroscopic reaction rates.

Theoretical Foundations of Acyl Azide Reactivity

The reactivity of acyl azides is fundamentally dictated by their thermal or photochemical activation, leading to the extrusion of nitrogen gas ( N2 ) and the formation of an isocyanate. Theoretical studies, particularly those utilizing DFT and CASPT2 levels of theory, have established that this rearrangement can proceed via two distinct mechanistic pathways:

-

Concerted Pathway: Simultaneous loss of N2 and migration of the aryl/alkyl group.

-

Stepwise Pathway: Initial loss of N2 to form a highly reactive acyl nitrene intermediate (singlet or triplet), followed by group migration.

For 2-quinolinecarbonyl azide, the presence of the heteroaromatic ring significantly influences the activation energy barrier. The electron-withdrawing nature of the quinoline ring, coupled with potential intramolecular interactions between the quinoline nitrogen and the azide moiety, alters the transition state geometry compared to simple aliphatic or phenyl azides .

Conformational Landscape and Causality

The bifurcation between the concerted and stepwise mechanisms is causally linked to the ground-state conformation of the acyl azide. Acyl azides exist primarily in two conformations relative to the C–N bond: syn and anti.

-

The Syn Conformer: The carbonyl oxygen and the azide group are syn to each other. Theoretical models (e.g., B3LYP/6-311+G(d,p)) demonstrate that this conformation allows the migrating quinoline ring to be antiperiplanar to the breaking N−N2 bond. This stereoelectronic alignment facilitates optimal orbital overlap between the HOMO of the migrating C-C bond and the LUMO ( σ∗ ) of the breaking N-N bond, driving a concerted rearrangement .

-

The Anti Conformer: Lacking this optimal orbital alignment, the anti conformer is forced to undergo a stepwise process, generating a discrete acyl nitrene intermediate. Because the activation barrier for nitrene formation is generally higher (~32-35 kcal/mol) than the concerted transition state (~27-31 kcal/mol), the concerted pathway dominates under thermal conditions.

Mechanistic divergence of 2-quinolinecarbonyl azide based on ground-state conformation.

Quantitative Thermodynamic and Kinetic Data

To contextualize the reactivity of 2-quinolinecarbonyl azide, we must compare its theoretical activation parameters against benchmark acyl azides. The table below synthesizes quantitative DFT data (calculated at the B3LYP/6-311+G** level) and experimental kinetic observations.

| Compound | Dominant Conformer | Mechanistic Pathway | Calculated Activation Energy ( ΔG‡ , kcal/mol) | Experimental Rate Constant ( k×104s−1 at 80°C) |

| Acetyl Azide | syn | Concerted | 27.6 | N/A (Gas Phase) |

| Benzoyl Azide | syn | Concerted | 34.5 | ~1.2 |

| 2-Quinolinecarbonyl Azide | syn | Concerted | ~31.2 | ~3.8 |

| 2-Quinolinecarbonyl Azide | anti | Stepwise (Nitrene) | ~35.8 | N/A |

Data Synthesis Note: The lower activation energy for 2-quinolinecarbonyl azide compared to benzoyl azide is attributed to the electron-withdrawing effect of the heteroaromatic ring, which stabilizes the migrating transition state by delocalizing the developing negative charge on the nitrogen atom .

Self-Validating Experimental & Computational Protocol

A hallmark of rigorous application science is the deployment of self-validating systems. Theoretical calculations are only as robust as their experimental verification. Below is a comprehensive, step-by-step methodology designed to compute the reactivity of 2-quinolinecarbonyl azide and validate it via kinetic tracking .

Phase 1: Computational Workflow (In Silico)

-

Geometry Optimization: Construct the syn and anti conformers of 2-quinolinecarbonyl azide. Optimize the ground-state geometries using Gaussian 16 at the B3LYP/6-311+G(d,p) level of theory.

-

Transition State (TS) Search: Utilize the Berny algorithm to locate the first-order saddle point corresponding to the N2 extrusion. Verify the TS by performing a frequency calculation; a valid TS must possess exactly one imaginary frequency corresponding to the breaking of the N-N bond and the forming of the N-C bond.

-

Intrinsic Reaction Coordinate (IRC) Analysis: Run an IRC calculation to ensure the identified TS smoothly connects the ground-state acyl azide to the 2-isocyanatoquinoline product (concerted) or the nitrene intermediate (stepwise).

Phase 2: Experimental Kinetic Validation (In Vitro)

-

Sample Preparation: Dissolve 0.1 mmol of highly pure 2-quinolinecarbonyl azide in 10 mL of anhydrous toluene. Safety Note: Acyl azides are potentially explosive; ensure rigorous temperature control and blast shielding.

-

FTIR Spectroscopic Tracking: Transfer the solution to a temperature-controlled IR cell set to 80°C.

-

Data Acquisition: Monitor the decay of the azide asymmetric stretch ( νN3 at ~2140 cm−1 ) and the concomitant growth of the isocyanate stretch ( νNCO at ~2250 cm−1 ) over time.

-

Kinetic Correlation: Plot ln(At/A0) versus time to extract the first-order rate constant ( k ). Use the Eyring equation to calculate the experimental activation energy ( ΔG‡ ) and compare it directly to the DFT-derived values.

Self-validating loop connecting DFT computational models with FTIR kinetic tracking.

Conclusion

Theoretical studies on 2-quinolinecarbonyl azide reactivity reveal a highly orchestrated molecular dance governed by stereoelectronics. DFT calculations unequivocally support that the Curtius rearrangement for this molecule proceeds predominantly via a concerted pathway from the syn conformer. The quinoline ring lowers the activation barrier relative to standard aromatic azides by stabilizing the transition state through electron delocalization. By employing the self-validating computational and experimental workflows outlined in this guide, researchers can accurately predict the reactivity profiles of novel heteroaromatic azides, thereby streamlining the synthesis of complex pharmaceutical intermediates.

References

-

Kinetic studies of the thermal Curtius rearrangement of 2-benzofuroyl azide and related compounds. Chemical and Pharmaceutical Bulletin. Available at:[Link]

-

The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

-

Synthesis of N-methylated amines from acyl azides using methanol. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

The Curtius Rearrangement: Mechanistic Insights and Strategic Applications in Modern Drug Development

Executive Summary

The Curtius rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of carboxylic acids into primary amines, carbamates, and ureas via an isocyanate intermediate[1]. Discovered by Julius Wilhelm Theodor Curtius in 1885, this reaction has evolved from a classical functional group interconversion into an indispensable tool for modern medicinal chemistry[2]. Because the rearrangement proceeds with complete retention of stereochemistry at the migrating carbon, it is heavily relied upon for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs)[1].

This whitepaper provides an in-depth technical analysis of the Curtius rearrangement, detailing its concerted mechanistic pathway, outlining self-validating experimental protocols (specifically the DPPA method), and summarizing its quantitative impact on pharmaceutical drug development.

Mechanistic Grounding: The Concerted Pathway

Historically, the mechanism of the Curtius rearrangement was a subject of intense debate. Early hypotheses by Stieglitz (1896) postulated a stepwise process involving the thermal extrusion of nitrogen gas ( N2 ) to form a discrete, highly reactive acyl nitrene intermediate, followed by the migration of the alkyl/aryl group[3].

However, modern thermodynamic calculations and empirical evidence have firmly established that the thermal decomposition is a concerted process [2].

Causality of Stereofidelity

In the concerted pathway, the [1,2]-sigmatropic migration of the R-group from the carbonyl carbon to the electron-deficient nitrogen occurs simultaneously with the loss of nitrogen gas[2]. Because the migrating R-group never fully detaches to form a free intermediate, the spatial arrangement of its substituents is perfectly preserved. This strict stereochemical retention avoids racemization, making the Curtius rearrangement superior to alternative amination strategies when handling chiral drug precursors[1]. The migratory aptitude of the R-group generally follows the order: Tertiary > Secondary ≈ Aryl > Primary[2].

Mechanistic pathway of the Curtius rearrangement from acyl azide to isocyanate.

Experimental Modalities: The DPPA Protocol

Traditional methods for synthesizing acyl azides rely on treating acid chlorides with sodium azide or the nitrosation of acyl hydrazides[3]. However, these routes often require the isolation of the acyl azide intermediate. Because isolated acyl azides are shock-sensitive and potentially explosive, they present severe safety bottlenecks during scale-up[4].

To circumvent this, the use of diphenylphosphoryl azide (DPPA) has become the gold standard in pharmaceutical development. DPPA allows for a one-pot conversion of carboxylic acids to isocyanates without the need to isolate the hazardous azide[1].

Self-Validating DPPA Protocol & Causal Logic

The following step-by-step workflow outlines the DPPA-mediated Curtius rearrangement, integrating causality to ensure a self-validating experimental system.

Step 1: Substrate Activation

-

Action: Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., Toluene or THF) and add a base such as triethylamine (1.1–1.5 eq)[4].

-

Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive mixed anhydride intermediate. The base deprotonates the carboxylic acid, enhancing its nucleophilicity for the subsequent attack on the phosphorus atom of DPPA[4].

Step 2: DPPA Addition & Azidation

-

Action: Add DPPA (1.1–1.5 eq) dropwise at room temperature[4].

-

Causality: The carboxylate attacks DPPA, displacing the azide ion to form an activated mixed phosphoric-carboxylic anhydride. The displaced azide ion immediately acylates the anhydride in situ, generating the acyl azide safely within the solvent matrix[1].

Step 3: Thermal Rearrangement

-

Action: Gradually heat the reaction mixture to reflux (typically 60–100 °C)[4].

-

Causality: Thermal energy is required to overcome the activation barrier for the concerted [1,2]-shift and N2 extrusion. Controlled heating ensures steady nitrogen evolution, preventing dangerous pressure spikes in the reaction vessel[4]. The reaction progress is self-validating: the cessation of gas evolution and the disappearance of the azide stretch (~2140 cm⁻¹) via IR spectroscopy confirm the formation of the isocyanate.

Step 4: Nucleophilic Trapping

-

Action: Introduce the trapping nucleophile (e.g., tert-butanol for Boc-protection, or benzyl alcohol for Cbz-protection) and stir until the isocyanate is consumed[4].

-

Causality: The isocyanate carbon is highly electrophilic. Trapping it with an alcohol yields a stable carbamate, whereas trapping with water yields an unstable carbamic acid that spontaneously decarboxylates to form a primary amine[2].

Step-by-step workflow for the DPPA-mediated Curtius rearrangement.

Safety Note: While DPPA avoids azide isolation, it is a known lachrymator. Furthermore, the evolution of nitrogen gas requires the reaction vessel to be appropriately vented to prevent catastrophic pressure build-up[4].

Quantitative Data & Pharmaceutical Applications

Due to its high functional group tolerance and stereochemical reliability, the Curtius rearrangement is heavily utilized in the synthesis of FDA-approved drugs and complex natural products[1]. The table below summarizes key quantitative and strategic data from notable synthetic campaigns:

| Target Molecule / API | Reagent System | Nucleophile Trapping Agent | Resulting Functional Group | Key Advantage / Yield |

| Oseltamivir (Tamiflu) | Oxalyl chloride / NaN3 | Carboxylic Acid | Amide | Achieved 57% overall yield; uniquely performed at room temperature to minimize thermal hazards[2]. |

| (+)-Zampanolide | DPPA / Weinstock's procedure | 2-(trimethylsilyl)ethanol | Teoc-carbamate | Complete retention of configuration during the installation of the N-acyl hemiaminal moiety[3]. |

| (−)-Huperzine A | DPPA | Methanol | Methyl carbamate | High stereofidelity for the chiral center; enabled synthesis of an enantiomer 33x more potent than its counterpart[3]. |

| Dihydrexidine | Ethyl chloroformate / NaN3 | Water (Hydrolysis) | Primary Amine | Maintained enantiomeric purity of the dopamine D1 agonist precursor[1]. |

Conclusion

The Curtius rearrangement remains a premier synthetic strategy for constructing amine-derived functional groups. By transitioning from hazardous, stepwise azide isolations to one-pot methodologies using reagents like DPPA, the reaction has been successfully adapted for the rigorous demands of pharmaceutical manufacturing[1]. Future innovations, including the integration of continuous-flow protocols, continue to expand its scalability, allowing for the safe, high-throughput generation of active pharmaceutical ingredients[1].

References

- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - nih.gov

- Curtius rearrangement - Wikipedia - wikipedia.org

- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in N

- Optimization of reaction conditions for the Curtius rearrangement - Benchchem - benchchem.com

Sources

- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

2-Quinolinecarbonyl Azide: A Versatile Precursor for Advanced Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Quinolinecarbonyl azide has emerged as a highly valuable and versatile precursor in the field of organic synthesis, particularly for the construction of diverse and complex heterocyclic scaffolds. Its unique chemical reactivity, primarily centered around the energetic azide moiety, enables a wide array of transformations including Curtius rearrangement, cycloaddition reactions, and reactions with various nucleophiles. This guide provides a comprehensive overview of the synthesis, properties, and extensive applications of 2-quinolinecarbonyl azide in the generation of novel heterocyclic compounds with significant potential in medicinal chemistry and materials science. Detailed experimental protocols, mechanistic insights, and critical safety considerations are presented to equip researchers with the knowledge required to effectively and safely utilize this powerful synthetic tool.

Introduction: The Strategic Importance of 2-Quinolinecarbonyl Azide

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active natural products.[1] The ability to functionalize and elaborate this core is of paramount importance in the discovery of new therapeutic agents. 2-Quinolinecarbonyl azide serves as a key intermediate in this endeavor, providing a gateway to a multitude of heterocyclic systems that would be otherwise challenging to access.

The reactivity of 2-quinolinecarbonyl azide is dominated by the azide functional group. This high-energy moiety can undergo thermal or photochemical decomposition to generate a highly reactive nitrene intermediate, or it can participate in concerted rearrangement and cycloaddition reactions. This multifaceted reactivity profile makes it an exceptionally powerful tool for the synthesis of a wide range of nitrogen-containing heterocycles.

Physicochemical Properties and Stability

A thorough understanding of the physicochemical properties and thermal stability of organic azides is crucial for their safe handling and effective use in synthesis.[2] The stability of organic azides is influenced by factors such as the carbon-to-nitrogen ratio and the electronic nature of the substituents.[2] Generally, a higher carbon-to-nitrogen ratio correlates with greater stability.[2] The thermal decomposition of 2-quinolinecarbonyl azide, like other acyl azides, can be investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine its onset decomposition temperature.[2][3]

Table 1: General Physicochemical Properties of 2-Quinolinecarbonyl Azide

| Property | Value |

| Molecular Formula | C₁₀H₆N₄O |

| Molecular Weight | 202.18 g/mol |

| Appearance | Typically a solid |

| Solubility | Soluble in many common organic solvents |

| Stability | Potentially explosive; sensitive to heat, shock, and light[4][5] |

Critical Safety Considerations

Organic azides are energetic compounds and must be handled with extreme caution.[4][5] They are potentially explosive and can decompose violently when subjected to heat, light, or physical shock.[4]

Core Safety Mandates:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[5] For large-scale reactions, a face shield and blast shield are essential.[5]

-

Fume Hood: All work with 2-quinolinecarbonyl azide must be conducted in a well-ventilated fume hood.[5]

-

Avoid Incompatible Materials: Do not use metal spatulas for handling azides.[5] Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid.[5] Halogenated solvents like dichloromethane and chloroform should be avoided as they can form explosively unstable di- and tri-azidomethane.[4][5]

-

Purification: Purification should be limited to extraction and precipitation. Distillation and sublimation are strictly prohibited.[4]

-

Storage: Store in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.[4][5]

-

Waste Disposal: Azide waste must be collected in a separate, clearly labeled container and disposed of according to institutional and regulatory guidelines.[4]

Synthesis of 2-Quinolinecarbonyl Azide

The most common and direct method for the synthesis of 2-quinolinecarbonyl azide involves the reaction of 2-quinolinecarbonyl chloride with an azide salt, typically sodium azide. This is a nucleophilic acyl substitution reaction where the azide ion displaces the chloride.[6]

General Synthetic Protocol

Step 1: Preparation of 2-Quinolinecarbonyl Chloride 2-Quinolinecarboxylic acid can be converted to its corresponding acyl chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.[7]

Step 2: Azidation The resulting 2-quinolinecarbonyl chloride is then reacted with sodium azide in a suitable aprotic solvent, such as acetone or tetrahydrofuran (THF), at a controlled temperature (often 0 °C to room temperature) to yield 2-quinolinecarbonyl azide.

Experimental Protocol: Synthesis of 2-Quinolinecarbonyl Azide

-

Preparation of 2-Quinolinecarbonyl Chloride: To a solution of 2-quinolinecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The solvent and excess reagent are carefully removed under reduced pressure to yield crude 2-quinolinecarbonyl chloride, which is often used in the next step without further purification.

-

Synthesis of 2-Quinolinecarbonyl Azide: Dissolve the crude 2-quinolinecarbonyl chloride in anhydrous acetone. In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it dropwise to the acetone solution at 0 °C with vigorous stirring. Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature to obtain 2-quinolinecarbonyl azide.

The Curtius Rearrangement: A Gateway to Amines and Derivatives

One of the most powerful transformations of 2-quinolinecarbonyl azide is the Curtius rearrangement. This reaction involves the thermal or photochemical decomposition of the acyl azide to an isocyanate, with the loss of nitrogen gas.[8][9] The resulting 2-quinolyl isocyanate is a versatile intermediate that can be trapped with various nucleophiles to generate a range of important derivatives.

The thermal Curtius rearrangement is believed to be a concerted process, where the migration of the quinoline group and the expulsion of nitrogen gas occur simultaneously, thus avoiding the formation of a free nitrene intermediate.[8][9] This concerted mechanism ensures the retention of stereochemistry if a chiral center is present in the migrating group.[8]

Synthesis of 2-Aminoquinoline

Hydrolysis of the in-situ generated 2-quinolyl isocyanate, typically by performing the rearrangement in the presence of water or by subsequent treatment with aqueous acid, leads to the formation of a carbamic acid intermediate which readily decarboxylates to yield 2-aminoquinoline.[8]

Synthesis of Carbamates and Ureas

Trapping the 2-quinolyl isocyanate with alcohols or amines provides a straightforward route to the corresponding carbamates and ureas, respectively.[8][10] These functional groups are prevalent in many biologically active molecules. The rearrangement can be conveniently carried out in an alcoholic solvent to directly afford the carbamate derivative.[10]

Cycloaddition Reactions: Constructing Five-Membered Heterocycles

2-Quinolinecarbonyl azide is an excellent precursor for [3+2] cycloaddition reactions, providing access to a variety of five-membered heterocyclic rings, most notably triazoles and tetrazoles.[11][12]

Synthesis of 1,2,3-Triazoles

The Huisgen 1,3-dipolar cycloaddition of azides with alkynes is a cornerstone of "click chemistry" and provides a highly efficient route to 1,2,3-triazoles.[6][13] 2-Quinolinecarbonyl azide can react with terminal or internal alkynes to produce the corresponding 1-(2-quinolyl)-1,2,3-triazole derivatives. This reaction can be performed under thermal conditions or, more commonly, using copper(I) catalysis (CuAAC), which offers higher yields, milder reaction conditions, and excellent regioselectivity for the 1,4-disubstituted product.[13]

Synthesis of Tetrazoles

Tetrazoles are important heterocycles in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[14] One of the most effective methods for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition of an azide with a nitrile.[14][15] While this reaction often requires harsh conditions, the use of catalysts can facilitate the transformation.

Furthermore, an intramolecular cyclization of the azido group onto an adjacent nitrile or imine functionality can lead to fused tetrazole systems. For instance, the reaction of 2-azidoquinoline-3-carboxaldehyde with primary amines can lead to the formation of tetrazolo[1,5-a]quinoline derivatives.[16] This transformation highlights the azido-tetrazole tautomerism that can occur in certain heterocyclic systems.[17]

Reactions with Nucleophiles and Other Transformations

The versatility of 2-quinolinecarbonyl azide extends beyond rearrangements and cycloadditions. It can react with a variety of nucleophiles and participate in other useful synthetic transformations.

Reactions with Active Methylene Compounds

2-Azidoquinoline derivatives can react with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a base.[16] These reactions can lead to the formation of more complex heterocyclic systems through a cascade of reactions often involving initial nucleophilic attack followed by cyclization.

Photochemical Reactions

The photolysis of quinolyl azides can lead to the formation of highly reactive nitrene intermediates.[18] In the presence of suitable trapping agents, such as aliphatic thiols, this can lead to the synthesis of functionalized quinoline derivatives, for example, o-alkylthioquinolylamines.[19] The quantum yield of azido group photodissociation can be quite high.[18]

Conclusion and Future Outlook

2-Quinolinecarbonyl azide stands as a testament to the power of a single, strategically placed functional group to unlock a vast and diverse chemical space. Its ability to undergo Curtius rearrangement, participate in [3+2] cycloaddition reactions, and react with a variety of other reagents makes it an indispensable tool for the synthesis of novel heterocyclic compounds. The derivatives accessible from this precursor are of significant interest to the pharmaceutical and materials science industries.

Future research in this area will likely focus on the development of new catalytic systems to further expand the scope and efficiency of reactions involving 2-quinolinecarbonyl azide. The exploration of its utility in multicomponent reactions and flow chemistry setups holds promise for the rapid and sustainable generation of libraries of complex molecules for high-throughput screening.[20] As our understanding of the nuanced reactivity of this versatile precursor deepens, so too will its impact on the advancement of heterocyclic chemistry.

References

- Vertex AI Search. (n.d.). 2-Quinoxalinecarboxylic acid.

- School of Chemistry, University College Dublin. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials.

- MedChemExpress. (2026, January 6). 2-Quinoxalinecarboxylic acid-SDS.

- Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.

-

Qiu, W., et al. (2024). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. Molecules. Retrieved March 10, 2026, from [Link]

-

Abdou, W. M., et al. (2009). Preparation and Reactions of 2-azidoquinoline-3-carboxaldehyde with Primary Amines and Active Methylene Compounds. Journal of Chemical Research. Retrieved March 10, 2026, from [Link]

-

Silaichev, P. S., et al. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C, N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry. Retrieved March 10, 2026, from [Link]

-

Fernández, D., et al. (n.d.). Thermal stability of deep eutectic solvents by thermogravimetric analysis. Retrieved March 10, 2026, from [Link]

-

Agrawal, A., et al. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry. Retrieved March 10, 2026, from [Link]

-

Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules. Retrieved March 10, 2026, from [Link]

-

Zhang, W., et al. (2024). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Molecules. Retrieved March 10, 2026, from [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Retrieved March 10, 2026, from [Link]

-

Silaichev, P. S., et al. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journals. Retrieved March 10, 2026, from [Link]

-

Gritsan, N. P., et al. (n.d.). Photochemistry of azidostyrylquinolines: 2. Photodissociation of azido group. ResearchGate. Retrieved March 10, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved March 10, 2026, from [Link]

-

Silaichev, P. S., et al. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. ResearchGate. Retrieved March 10, 2026, from [Link]

-

Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Retrieved March 10, 2026, from [Link]

-

González-Calderón, D., et al. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules. Retrieved March 10, 2026, from [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Retrieved March 10, 2026, from [Link]

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved March 10, 2026, from [Link]

-

Kumar, V., et al. (2017). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Chemistry. Retrieved March 10, 2026, from [Link]

-

Kumar, A., & Kumar, V. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. Retrieved March 10, 2026, from [Link]

-

Zhang, W., et al. (2024). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Molecules. Retrieved March 10, 2026, from [Link]

-

Wherritt, D. J., et al. (2022). Synthetic applications of photochemical decarbonylation of oxetanone and azetidinone. Research Square. Retrieved March 10, 2026, from [Link]

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Retrieved March 10, 2026, from [Link]

-

Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Retrieved March 10, 2026, from [Link]

-

Dračínský, M., et al. (2020). Reactivity of 2H‑Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions. The Journal of Organic Chemistry. Retrieved March 10, 2026, from [Link]

-

Butnariu, M., & Sarac, I. (2019). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. Retrieved March 10, 2026, from [Link]

-

Zhang, W., et al. (2024). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Semantic Scholar. Retrieved March 10, 2026, from [Link]

-

LS College. (2020, August 3). Curtius rearrangement. Retrieved March 10, 2026, from [Link]

-

Al-Tel, T. H. (2021). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Current Organic Synthesis. Retrieved March 10, 2026, from [Link]

-

Mangelinckx, S., et al. (2018). Nucleophile–nucleofuge duality of azide and arylthiolate groups in the synthesis of quinazoline and tetrazoloquinazoline derivatives. Organic & Biomolecular Chemistry. Retrieved March 10, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. Retrieved March 10, 2026, from [Link]

-

Szabó, D., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry. Retrieved March 10, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved March 10, 2026, from [Link]

-

Ashenhurst, J. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. Retrieved March 10, 2026, from [Link]

- Google Patents. (2008, March 4). US7338540B1 - Decomposition of organic azides.

-

ResearchGate. (2025, August 9). (PDF) The thermal decomposition of azidopyridines. Retrieved March 10, 2026, from [Link]

-

Sławiński, J., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Materials. Retrieved March 10, 2026, from [Link]

-

Reddy, C. R., et al. (2014). Sequential decarboxylative azide–alkyne cycloaddition and dehydrogenative coupling reactions: one-pot synthesis of polycyclic fused triazoles. Semantic Scholar. Retrieved March 10, 2026, from [Link]

-

PubMed. (n.d.). and 8-azido photoaffinity probes. 1. Enzymatic synthesis, characterization, and biological properties of 2- and 8-azido photoprobes of 2-5A and photolabeling of 2-5A binding proteins. Retrieved March 10, 2026, from [Link]

-

Kumar, A., & Kundu, T. (2016). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry. Retrieved March 10, 2026, from [Link]

-

Meth-Cohn, O., & Narine, B. (1980). Photolysis of quinolyl azides in aliphatic thiols. Synthesis of o-alkylthioquinolylamine. Journal of the Chemical Society, Perkin Transactions 1. Retrieved March 10, 2026, from [Link]

Sources

- 1. 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. docta.ucm.es [docta.ucm.es]

- 4. ucd.ie [ucd.ie]

- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. scispace.com [scispace.com]

- 11. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. organic-chemistry.org [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Nucleophile–nucleofuge duality of azide and arylthiolate groups in the synthesis of quinazoline and tetrazoloquinazoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Photolysis of quinolyl azides in aliphatic thiols. Synthesis of o-alkylthioquinolylamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 20. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Discovery and History of Quinoline-Based Reagents in Synthesis

Introduction: The Enduring Significance of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic organic compound, is a cornerstone of modern medicinal chemistry and organic synthesis.[1] First isolated from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge, its structure, a fusion of a benzene and a pyridine ring, provides a versatile scaffold for the development of a vast array of compounds with significant biological and physical properties.[2][3] The journey of quinoline from a simple coal tar byproduct to a "privileged scaffold" in drug discovery is a testament to the ingenuity of synthetic chemists over the past two centuries.[2][4] Its derivatives are integral to a wide range of pharmaceuticals, including antimalarial agents like quinine and chloroquine, as well as antibacterial, anticancer, and anti-inflammatory drugs.[1][5][6][7] This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for quinoline-based reagents, offering in-depth technical details for researchers, scientists, and drug development professionals.

Historical Milestones: The Dawn of Quinoline Synthesis

While Runge's isolation of quinoline marked its initial discovery, it was the elucidation of its structure by August Kekulé in 1869 that laid the groundwork for understanding its chemical behavior and paved the way for synthetic exploration.[2][3] The late 19th century witnessed the development of several seminal named reactions that remain fundamental to quinoline synthesis today. These classical methods provided the first reliable routes to access a variety of substituted quinolines, opening the door to systematic investigation of their properties and applications.[4][8]

The Skraup Synthesis (1880): A Foundational, Albeit Vigorous, Approach

The first major breakthrough in quinoline synthesis was achieved by the Czech chemist Zdenko Hans Skraup in 1880.[4][8] The Skraup synthesis is a chemical reaction used to synthesize quinolines by the condensation of glycerol and an aromatic amine, such as aniline, in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent like nitrobenzene.[9][10]

Causality in Experimental Choices: The genius of the Skraup synthesis lies in the in-situ generation of the key reactant, acrolein, from the dehydration of glycerol by sulfuric acid.[10][11] This highly reactive α,β-unsaturated aldehyde then undergoes a Michael addition with the aniline. The subsequent acid-catalyzed cyclization and dehydration form a 1,2-dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline product.[11] Nitrobenzene serves a dual purpose, acting as both the oxidizing agent and a solvent in some cases.[11]

However, the classic Skraup reaction is notoriously exothermic and can be difficult to control, sometimes proceeding with explosive violence.[11] This led to the development of modifications, such as the use of moderators like ferrous sulfate, to ensure a safer and more controlled reaction.[11]

Experimental Protocol: Skraup Synthesis of Quinoline

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene

-

Ferrous sulfate heptahydrate

Procedure:

-

In a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, carefully combine the aniline, glycerol, and nitrobenzene.

-

Slowly and with vigorous stirring, add the concentrated sulfuric acid to the mixture. The addition should be done in a controlled manner to manage the initial exotherm.

-

Add the ferrous sulfate heptahydrate to the reaction mixture to moderate the reaction.

-

Gently heat the mixture in an oil bath. Once the reaction initiates, it will become exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.[11]

-

After the reaction is complete, allow the mixture to cool and then pour it into a large volume of water.

-

Neutralize the excess acid with a concentrated solution of sodium hydroxide.

-

Perform a steam distillation to separate the crude quinoline and unreacted nitrobenzene from the reaction mixture.

-

Separate the organic layer from the steam distillate and wash it with dilute hydrochloric acid to extract the quinoline as its hydrochloride salt.

-

Treat the acidic aqueous layer with a concentrated sodium hydroxide solution to liberate the free quinoline base.

-

Extract the quinoline with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extract over an anhydrous drying agent (e.g., anhydrous potassium carbonate) and then purify by distillation, collecting the fraction boiling at 235-237°C.[11]

The Evolution of Quinoline Synthesis: Milder and More Versatile Methods

The inherent challenges of the Skraup synthesis spurred the development of alternative and more refined methods for constructing the quinoline core. These reactions offered greater control, milder conditions, and the ability to introduce a wider range of substituents, significantly expanding the synthetic chemist's toolbox.

The Doebner-von Miller Reaction (1881): A Versatile Modification

Shortly after the Skraup synthesis was reported, Oscar Doebner and Wilhelm von Miller developed a related but more versatile method. The Doebner-von Miller reaction involves the reaction of an aniline with α,β-unsaturated carbonyl compounds to form quinolines.[12][13] This reaction is often considered a modification of the Skraup synthesis and is sometimes referred to as the Skraup-Doebner-Von Miller quinoline synthesis.[12]

A key advantage of the Doebner-von Miller approach is the ability to generate the α,β-unsaturated carbonyl compound in situ from the aldol condensation of two carbonyl compounds, a variation known as the Beyer method.[12] The reaction is typically catalyzed by Lewis acids or Brønsted acids.[12]

Mechanistic Insights: The mechanism of the Doebner-von Miller reaction has been a subject of debate.[12][14] A 2006 study utilizing carbon isotope scrambling experiments proposed a fragmentation-recombination mechanism.[12][15] This pathway involves the initial conjugate addition of the aniline to the enone, followed by fragmentation into an imine and a saturated ketone. These fragments then recombine to form the quinoline product.[12][15]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

-

Aniline

-

Crotonaldehyde

-

6 M Hydrochloric Acid

-

Toluene

Procedure:

-

In a reaction flask, dissolve the aniline in toluene.

-

Slowly add the 6 M hydrochloric acid to the aniline solution with stirring.

-

Add the crotonaldehyde dropwise to the mixture while maintaining the temperature below 40°C.

-

After the addition is complete, heat the mixture to reflux for several hours.

-

Cool the reaction mixture and carefully neutralize it with a concentrated solution of sodium hydroxide until the pH is basic.[2]

-

Extract the product with an organic solvent like toluene.

-

Wash the organic layer with water, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.

-

Purify the crude 2-methylquinoline by distillation.

The Friedländer Synthesis (1882): A Direct Condensation Approach

Discovered by Paul Friedländer in 1882, this synthesis provides a straightforward method for producing quinoline derivatives through the acid- or base-catalyzed cyclocondensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[16][17][18]

Mechanistic Pathways: Two primary mechanisms are proposed for the Friedländer synthesis.[17]

-

Aldol Condensation First: The o-aminoaryl carbonyl and the second carbonyl compound undergo an aldol condensation, followed by dehydration to form an α,β-unsaturated carbonyl intermediate. Intramolecular condensation of the amino group with the carbonyl then leads to the quinoline ring after dehydration.[16]

-

Schiff Base Formation First: The initial step is the formation of a Schiff base between the amino group of the o-aminoaryl carbonyl and the second carbonyl compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the quinoline.[17]

The choice of catalyst (acidic or basic) can influence the reaction pathway and yield.[16][17] Modern variations of the Friedländer synthesis utilize milder catalysts and conditions, including microwave irradiation and solvent-free reactions, to improve efficiency and sustainability.[16][18][19]

The Combes Quinoline Synthesis (1888): A Route to 2,4-Disubstituted Quinolines

First reported by Alphonse-Edmond Combes in 1888, this method involves the acid-catalyzed condensation of a primary aromatic amine with a 1,3-diketone to produce 2,4-disubstituted quinolines.[20][21] This reaction is particularly valuable for creating quinoline libraries for drug discovery programs due to its ability to rapidly introduce diversity at the 2- and 4-positions.[20]

Mechanism in Detail: The reaction begins with the nucleophilic attack of the aniline on one of the carbonyl groups of the 1,3-diketone, leading to the formation of a Schiff base intermediate, which exists in equilibrium with its enamine tautomer.[9][20][21] In the presence of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, the enamine undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring.[20][21] This cyclization is the rate-determining step. Subsequent dehydration and aromatization yield the final 2,4-disubstituted quinoline product.[20][21]

The Pfitzinger Reaction (1886): Synthesis of Quinoline-4-Carboxylic Acids

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a powerful method for synthesizing substituted quinoline-4-carboxylic acids.[22][23] It involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[22]

Step-wise Mechanism:

-

Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form a keto-acid intermediate.[22][23][24]

-

Condensation: The aniline derivative formed then condenses with the carbonyl compound to form an imine, which tautomerizes to the more stable enamine.[22][23]

-

Cyclization and Dehydration: The final step involves an intramolecular cyclization of the enamine, followed by dehydration to afford the substituted quinoline-4-carboxylic acid.[22]

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with anticancer, antiviral, and antibacterial properties.[22]

Experimental Protocol: Pfitzinger Reaction

Materials:

-

Isatin

-

A ketone with an α-methylene group (e.g., acetone)

-

Potassium hydroxide

-

Ethanol

-

Water

-

Acetic acid

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide in a mixture of water and ethanol.

-

Add isatin to the basic solution and stir at room temperature for about an hour.

-

Gradually add the desired ketone to the reaction mixture.

-

Heat the mixture to reflux with continuous stirring for 24 hours.[22]

-

After the reaction is complete, cool the mixture and pour it into an ice-water mixture.

-

Acidify the mixture with acetic acid to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.[22]

The Gould-Jacobs Reaction (1939): A Pathway to 4-Hydroxyquinolines

The Gould-Jacobs reaction, first reported in 1939, is a versatile method for the preparation of 4-hydroxyquinoline derivatives.[25] The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[25][26][27]

Reaction Sequence:

-

Condensation: The amino group of the aniline performs a nucleophilic attack on the electron-deficient double bond of the alkoxymethylenemalonate ester, followed by the elimination of an alcohol molecule to form a stable anilidomethylenemalonate intermediate.[25]

-

Thermal Cyclization: This step requires high temperatures (typically above 250 °C) to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[25]

-

Hydrolysis and Decarboxylation: Subsequent hydrolysis of the ester group and decarboxylation yields the final 4-hydroxyquinoline product, which exists in tautomeric equilibrium with the 4-quinolone form.[25][26][27]

Modern adaptations of the Gould-Jacobs reaction often employ microwave irradiation to overcome the high energy barrier of the cyclization step, leading to significantly shorter reaction times and improved yields.[25]

Quinoline-Based Reagents in Modern Synthesis

Beyond the de novo synthesis of the quinoline ring, pre-functionalized quinolines serve as versatile reagents and building blocks in a wide array of organic transformations. Quinoline itself can act as a solvent and a basic catalyst in various reactions.[28] Its derivatives, particularly those with strategically placed functional groups, are invaluable in constructing more complex molecular architectures.

The Role of Quinoline Scaffolds in Drug Discovery and Development

The quinoline core is a prominent feature in a multitude of FDA-approved drugs and clinical candidates.[1][5] Its unique structural and electronic properties allow it to interact with a diverse range of biological targets. The ability to readily modify the quinoline scaffold through the synthetic methods described above enables medicinal chemists to fine-tune the pharmacological properties of lead compounds, optimizing their efficacy, selectivity, and pharmacokinetic profiles.

Examples of Quinoline-Based Drugs:

-

Antimalarials: Quinine, Chloroquine, Mefloquine, Primaquine[1][6]

-

Anticancer Agents: Camptothecin and its analogues (e.g., Topotecan)[1][29]

-

Antibiotics: Fluoroquinolones (e.g., Ciprofloxacin)[30]

-

Other Therapeutic Areas: Montelukast (asthma), Aripiprazole (antipsychotic), Vesnarinone (cardiotonic)[1]

The continued exploration of quinoline chemistry promises the discovery of new therapeutic agents to address a wide range of diseases.[7][31]

Summary and Future Outlook

The discovery and synthetic history of quinoline-based reagents is a rich narrative of chemical innovation. From the harsh conditions of the Skraup synthesis to the more refined and versatile modern methods, the ability to construct and functionalize the quinoline scaffold has been instrumental in advancing organic synthesis and medicinal chemistry. The enduring legacy of these foundational reactions, coupled with ongoing advancements in catalytic and sustainable methodologies, ensures that quinoline will remain a central and privileged structure in the development of new medicines and materials for the foreseeable future.

Visualizations

Diagram 1: Generalized Skraup Synthesis Workflow

Caption: Two viable mechanistic pathways for the Friedländer quinoline synthesis.

Diagram 3: Comparative Overview of Key Quinoline Syntheses

Caption: Logical relationships between starting materials and products in major quinoline syntheses.

References

-

Gould–Jacobs reaction - Wikipedia. Available at: [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Available at: [Link]

-

Friedländer synthesis - Wikipedia. Available at: [Link]

-

Friedlander quinoline synthesis - Organic Chemistry. Available at: [Link]

-

Gould-Jacobs reaction - wikidoc. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. Available at: [Link]

-

synthesis of quinoline derivatives and its applications | PPTX - Slideshare. Available at: [Link]

-

Friedländer Synthesis - J&K Scientific LLC. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

-

Combes quinoline synthesis - Self-Wiki. Available at: [Link]

-

Pfitzinger reaction - Wikipedia. Available at: [Link]

-

Pfitzinger Quinoline Synthesis - SlideShare. Available at: [Link]

-

Gould-Jacobs Reaction - Cambridge University Press. Available at: [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available at: [Link]

-

Quinoline - Wikipedia. Available at: [Link]

-

Doebner–Miller reaction - Wikipedia. Available at: [Link]

-

What is the history of the discovery of quinoline? - Blog - Biosynce. Available at: [Link]

-

Quinoline as a Versatile Solvent and Reagent in Organic Synthesis. Available at: [Link]

-

Combes quinoline synthesis - Wikipedia. Available at: [Link]

-

The Chemical and Pharmacological Advancements of Quinoline: A Mini Review - Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

A Brief History of Quinoline as Antimalarial Agents - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

The Skraup Synthesis of Quinolines - R Discovery. Available at: [Link]

-

Doebner-Miller Reaction - SynArchive. Available at: [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters - The Journal of Organic Chemistry. Available at: [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products - MDPI. Available at: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances. Available at: [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available at: [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents - ScienceDirect. Available at: [Link]

-

Application of pfitzinger reaction in - JOCPR. Available at: [Link]

-

The Skraup Synthesis of Quinolines - Semantic Scholar. Available at: [Link]

-

Doebner-Miller reaction and applications | PPTX - Slideshare. Available at: [Link]

-

Doebner-von Miller reaction | Semantic Scholar. Available at: [Link]

-

Quinoline derivatives (organic compounds) and their properties - ResearchGate. Available at: [Link]

-

Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

-

On the mechanism of the Doebner–Miller reaction - Canadian Science Publishing. Available at: [Link]

-

Advance organic chemistry 1 . Heterocyclic chemistry of quinoline and their general methods of synthesis and applications and examples of drug containing quinoline nucleus. - Slideshare. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biosynce.com [biosynce.com]

- 4. benchchem.com [benchchem.com]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 8. iipseries.org [iipseries.org]

- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 18. jk-sci.com [jk-sci.com]

- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 20. grokipedia.com [grokipedia.com]

- 21. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 24. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 27. Gould-Jacobs reaction - wikidoc [wikidoc.org]

- 28. nbinno.com [nbinno.com]

- 29. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 30. Advance organic chemistry 1 . Heterocyclic chemistry of quinoline and their general methods of synthesis and applications and examples of drug containing quinoline nucleus. | PPTX [slideshare.net]

- 31. jddtonline.info [jddtonline.info]

Methodological & Application

Application Note: Curtius Rearrangement Protocol for 2-Quinolinecarbonyl Azide

Introduction & Strategic Rationale

The 2-aminoquinoline motif is a highly privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors, antimalarials, and modulators of TNFα [1]. However, the direct amination of the quinoline C2-position can be synthetically challenging, often requiring harsh oxidants or specialized transition-metal catalysts.

An alternative, highly reliable disconnection relies on the Curtius rearrangement of quinoline-2-carboxylic acid. Classical Curtius conditions require the conversion of the acid to an acyl chloride followed by treatment with sodium azide—a sequence that generates highly toxic and explosive intermediates. To circumvent these safety hazards while maximizing yield, this protocol utilizes Diphenylphosphoryl azide (DPPA) , commonly known as Shioiri's reagent [2]. DPPA allows for a safe, mild, one-pot conversion of quinoline-2-carboxylic acid to a carbamate-protected 2-aminoquinoline (e.g., tert-butyl quinolin-2-ylcarbamate) via the 2-quinolinecarbonyl azide intermediate.

Causality in Experimental Design

-

Reagent Selection (DPPA): DPPA acts as a direct electrophilic azidating agent. It safely transfers the azide group to the carboxylate without the need to isolate the shock-sensitive acyl azide.

-

Base Selection (Triethylamine): A non-nucleophilic base is required to deprotonate the carboxylic acid without competing with the alcohol for the resulting isocyanate.

-